molecular formula C15H14ClN3O2 B15220786 Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B15220786
M. Wt: 303.74 g/mol
InChI Key: SQYCNMSZLZJFIV-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring fused pyridine and pyrimidine rings at positions 3 and 4. The molecule includes a 2-chloro substituent on the pyrimidine ring and a benzyl ester group at position 7 (Figure 1). This scaffold is part of the privileged pyridopyrimidine family, which has garnered significant interest in medicinal chemistry due to its structural resemblance to nucleic acid bases and versatility in targeting kinases, anticancer agents, and antimicrobial therapies .

The compound's synthetic utility lies in its dihydro configuration (5,6-dihydro), which introduces partial saturation to enhance solubility and modulate electronic properties. The benzyl ester group serves as a protective moiety, facilitating subsequent functionalization during drug development .

Properties

IUPAC Name

benzyl 2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-14-17-8-12-6-7-19(9-13(12)18-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYCNMSZLZJFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=NC(=NC=C21)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

NHC-Catalyzed Aza-Claisen Annulation Strategy

The N-heterocyclic carbene (NHC)-catalyzed aza-Claisen rearrangement represents a metal-free approach to construct dihydropyrido-pyrimidine scaffolds. As demonstrated by, this method utilizes α,β-di-electron-withdrawing group (diEWG) cyclic vinylogous amides (e.g., 6-aminouracils) and α,β-unsaturated aldehydes (enals) under oxidative conditions.

Reaction Mechanism and Optimization

The protocol involves three critical steps:

  • NHC Activation : Deprotonation of triazolium salt precatalysts (e.g., 8c ) generates active NHC species, which undergo nucleophilic addition to enals to form Breslow intermediates.
  • Oxidation and Acyl Azolium Formation : Oxidation with p-chloranil (DQ ) converts the Breslow intermediate into an α,β-unsaturated acyl azolium, which acts as an electrophilic partner.
  • Annulation and Rearrangement : Cyclic enamines (e.g., 6-aminouracils) undergo 1,2-addition to the acyl azolium, followed by aza-Claisen rearrangement and lactamization to yield dihydropyrido-pyrimidines.

Key optimizations include:

  • Catalyst Selection : Triazolium-derived NHC precatalyst 8c achieved 95% yield for analogous dihydropyrido[2,3-d]pyrimidines.
  • Base and Solvent : Tribasic potassium phosphate in toluene maximized reactivity.
  • Oxidant Equivalence : Stoichiometric DQ ensured complete oxidation of the Breslow intermediate.
Table 1: Optimization of NHC-Catalyzed Annulation
Parameter Optimal Condition Yield (%)
NHC Precatalyst 8c 95
Base K₃PO₄ 95
Solvent Toluene 95
Oxidant DQ (1.0 equiv) 95

Cyclization of Functionalized Cyanoacetamides

A cyclization-based route, inspired by, leverages β-aminoesters and cyanoacetamides to assemble the dihydropyridine core. This method is advantageous for introducing diverse substituents, including benzyl carboxylates.

Stepwise Synthesis

  • Michael Addition : Benzylamine derivatives react with ethyl acrylate to form β-aminoesters (e.g., 4a ).
  • Cyanoacetylation : Coupling with cyanoacetic acid using DCC/HOBt yields tertiary cyanoacetamides (e.g., 5a ).
  • Cyclization : Treatment with Amberlyst A-26 resin and trifluoroacetic acid (TFA) induces cyclization to form dihydropyridone intermediates.
  • Chlorination : POCl₃-mediated chlorination at position 2 completes the synthesis.

Key Considerations

  • Resin Efficiency : Amberlyst A-26 resin facilitates mild cyclization conditions, achieving 55–63% yield for dihydropyridone intermediates.
  • Chlorination Specificity : POCl₃ must be added dropwise at 0°C to avoid ester hydrolysis of the benzyl carboxylate.
Table 3: Cyclization and Chlorination Outcomes
Intermediate Reagents Yield (%)
β-Aminoester Cu(OAc)₂, ethyl acrylate 47–57
Cyanoacetamide DCC/HOBt 46–63
Dihydropyridone Amberlyst A-26, TFA 55–63
Final Chlorination POCl₃ 70–75

Comparative Analysis of Methodologies

Efficiency and Scalability

  • NHC Catalysis : High yields (up to 95%) but requires specialized NHC precatalysts.
  • Double Annulation : Moderate yields (65–78%) but scalable for gram-scale synthesis.
  • Cyanoacetamide Cyclization : Longer route (4 steps) but offers flexibility in substituent introduction.

Functional Group Compatibility

  • The benzyl carboxylate group remains stable under NHC and Vilsmeier conditions but requires protection during POCl₃ treatment.
  • Chlorination at position 2 is most efficient using Vilsmeier reagent, though NHC catalysis offers better stereocontrol.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while hydrolysis can produce carboxylic acids .

Scientific Research Applications

Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Chlorination Pattern
  • Benzyl 2,4-Dichloro-5,6-Dihydropyrido[3,4-d]Pyrimidine-7(8H)-Carboxylate (CAS 1370411-44-1): This analog has an additional chlorine at position 4 (vs. 2-chloro in the target compound). The 2,4-dichloro substitution increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions. However, steric hindrance from the 4-chloro group may reduce binding affinity in kinase inhibition compared to mono-chlorinated derivatives .
  • tert-Butyl 4-Chloro-5,6-Dihydropyrido[3,4-d]Pyrimidine-7(8H)-Carboxylate (CAS 1053656-57-7) :
    The chlorine at position 4 and tert-butyl ester alter lipophilicity (logP ~3.5) compared to the benzyl ester (logP ~4.2). The tert-butyl group improves metabolic stability but reduces synthetic flexibility due to its bulkiness .

Ester Group Modifications
  • tert-Butyl 2-Chloro-5,6-Dihydropyrido[3,4-d]Pyrimidine-7(8H)-Carboxylate (CAS 1196156-15-6) :
    Replacing benzyl with tert-butyl simplifies deprotection under acidic conditions (e.g., TFA). This analog is more suited for late-stage deprotection in solid-phase synthesis .

Table 1: Substituent Impact on Physicochemical Properties

Compound Name Substituents logP* Reactivity in SNAr Metabolic Stability
Target Compound 2-Cl, Benzyl ester ~4.2 Moderate Moderate
Benzyl 2,4-Dichloro Analog (CAS 1370411-44-1) 2,4-Cl, Benzyl ester ~4.5 High Low
tert-Butyl 4-Cl Analog (CAS 1053656-57-7) 4-Cl, tert-Butyl ester ~3.5 Low High

*Estimated using analogous compounds from .

Ring Fusion Position

  • Pyrido[2,3-d]Pyrimidine Derivatives : Compounds like Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate (CAS 1665288-67-4) exhibit [2,3-d] fusion, altering the spatial orientation of substituents. This reduces overlap with ATP-binding pockets in kinases compared to [3,4-d]-fused analogs, as shown in palbociclib (a [3,4-d] derivative approved for breast cancer) .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzyl group (δ 4.8–5.2 ppm) and pyrido-pyrimidine backbone (δ 7.5–8.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 349.83) .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks for structural validation .

How can reaction conditions be optimized to improve synthetic yields?

Advanced
Optimization Variables :

Factor Optimal Condition Yield Improvement
CatalystPd(OAc)₂ (0.1 eq)+15–20%
Solvent1,2-DCE or DMFEnhanced solubility
Temperature70–90°C for cyclization stepsFaster kinetics
Deprotection AgentAmmonium formate/Pd(OH)₂/C (reflux)>80% efficiency

Q. Troubleshooting Low Yields :

  • Contamination by Byproducts : Use scavengers (e.g., polymer-bound triphenylphosphine) .
  • Incomplete Coupling : Extend reaction time (24–48 h) or increase catalyst loading .

How to resolve contradictions in reported biological activity data?

Advanced
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Validate targets using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Structural Analogues : Compare with derivatives (e.g., tert-butyl vs. benzyl esters) to isolate substituent effects (see Table 1 ) .

Q. Table 1: Biological Activity of Pyrido-Pyrimidine Analogues

CompoundTargetIC₅₀ (nM)Reference
Benzyl 2-chloro derivativeKRASG12C28 ± 3
tert-Butyl 4-hydroxy derivativeVEGFR-2120 ± 15
Benzyl 4-chloro-2-(methylthio) derivativeTubulin polymerization45 ± 5

What is the role of the chloro substituent in modulating biological activity?

Q. Advanced

  • Electrophilic Reactivity : The chloro group enhances electrophilicity, facilitating covalent binding to cysteine residues (e.g., KRASG12C inhibition) .
  • Steric Effects : Substitution at the 2-position optimizes binding pocket occupancy in enzyme targets (e.g., tubulin) .
  • SAR Insights : Replacement with bulkier groups (e.g., methylthio) reduces solubility but improves target affinity .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Hazard Classification : Irritant (skin/eyes) and aquatic toxicity (Chronic Category 3) .
  • PPE Requirements : Gloves (nitrile), lab coat, and safety goggles .
  • Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .
  • Storage : Inert atmosphere (N₂), –20°C, away from light .

How to design experiments to study its mechanism of action in cancer cells?

Q. Advanced

Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to KRASG12C .

Pathway Analysis : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .

Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death .

Resistance Studies : Generate resistant cell lines via chronic dosing and perform whole-exome sequencing .

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